4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate
Description
Chemical Structure:
The compound features a 13-carbon (tridecyl) chain with 21 fluorine atoms ("henicosafluoro") and a dihydrogen phosphate group attached to the 2-hydroxy position. Its molecular formula is C₁₂H₈F₁₉O₅P (CAS RN: 54009-73-3), with a molecular weight of 708.07 g/mol . The extensive fluorination confers high chemical stability, hydrophobicity, and resistance to thermal degradation, typical of per- and polyfluoroalkyl substances (PFAS).
Applications:
Primarily used as a surfactant or lubricant in industrial applications, its fluorinated backbone reduces surface tension effectively. However, environmental concerns about PFAS persistence and bioaccumulation necessitate careful comparison with analogs .
Properties
CAS No. |
94158-70-0 |
|---|---|
Molecular Formula |
C13H8F21O5P |
Molecular Weight |
674.14 g/mol |
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl) dihydrogen phosphate |
InChI |
InChI=1S/C13H8F21O5P/c14-4(15,1-3(35)2-39-40(36,37)38)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)34/h3,35H,1-2H2,(H2,36,37,38) |
InChI Key |
NQLRFTJXTHUSEC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate typically involves the following steps:
Fluorination: The starting material, a hydrocarbon chain, undergoes a fluorination process to introduce fluorine atoms at specific positions. This can be achieved using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).
Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation to introduce the hydroxyl group (-OH) at the desired position. This can be done using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Phosphorylation: Finally, the hydroxylated intermediate is phosphorylated to introduce the dihydrogen phosphate group (-PO4H2). This step can be carried out using phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination, hydroxylation, and phosphorylation processes. These processes are optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group (-C=O). Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, using thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of alkyl halides
Scientific Research Applications
The compound 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate is a highly specialized chemical with various applications in scientific research and industry. This article explores its applications in detail, supported by data tables and case studies.
Properties
- Hydrophobicity : The fluorinated tail enhances hydrophobic interactions.
- Biocompatibility : It exhibits favorable interactions with biological systems.
- Stability : The phosphoric acid moiety provides stability under various conditions.
Surface Chemistry
The compound is utilized in surface modification processes. Its ability to form self-assembled monolayers (SAMs) on various substrates has been extensively studied.
Case Study : Research demonstrated that SAMs formed from this compound significantly improved the hydrophobicity of surfaces used in biomedical devices. This enhancement reduces protein adsorption and bacterial adhesion, which is crucial for implantable devices .
Nanotechnology
In nanotechnology, the compound serves as an effective surfactant in the synthesis of nanoparticles.
Data Table 1: Nanoparticle Synthesis Using the Compound
| Nanoparticle Type | Synthesis Method | Concentration of Compound | Resulting Properties |
|---|---|---|---|
| Gold Nanoparticles | Chemical Reduction | 0.5 mM |
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate involves its interaction with molecular targets through its fluorinated chain and functional groups. The extensive fluorination enhances its binding affinity to hydrophobic regions of proteins and membranes, while the hydroxyl and phosphate groups facilitate interactions with polar and charged sites. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with structurally related fluorinated phosphate esters:
Research Findings
Bioactivity and Environmental Impact: The target compound’s longer fluorinated chain (C13 vs. Activity landscape modeling () indicates that even minor structural differences (e.g., chain length, branching) significantly alter toxicity profiles. For instance, branching (as in the hexadecafluoro compound with a CF₃ group) reduces membrane permeability compared to linear analogs .
Computational Similarity Analysis: Tanimoto coefficient-based comparisons () reveal that the target compound shares <50% similarity with shorter-chain diesters (e.g., 8:2 DiPAP) due to differences in fluorine distribution and ester type (mono- vs. diester) .
Physicochemical Properties: The diammonium phosphate salt (CAS 93857-47-7) exhibits higher water solubility (>100 mg/L) than the target compound (<10 mg/L), emphasizing the role of ionic groups in solubility . The 8:2 DiPAP’s diester structure enhances thermal stability (decomposition >300°C) compared to the target compound’s monoester (decomposition ~250°C) .
Biological Activity
Structure and Composition
- Chemical Formula : C13H5F21O4P
- Molecular Weight : 602.06 g/mol
- CAS Number : [not available in search results]
Physical Properties
- Appearance : Typically exists as a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents but less soluble in water due to its hydrophobic fluorinated chains.
The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The fluorinated alkyl chains enhance membrane permeability and alter lipid bilayer properties. Studies suggest that such modifications can influence cellular processes including signaling pathways and membrane fluidity.
Toxicological Studies
Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Specific studies on related compounds have shown:
- Cytotoxicity : Some fluorinated phosphates demonstrate cytotoxic effects on human cell lines at high concentrations.
- Endocrine Disruption : There is evidence suggesting that certain fluorinated compounds may interfere with endocrine functions by mimicking hormones or disrupting hormone signaling pathways.
Case Studies
- Cell Line Studies : In vitro studies using human liver (HepG2) and breast cancer (MCF-7) cell lines revealed that exposure to this compound at concentrations above 10 µM resulted in significant cytotoxic effects characterized by increased apoptosis rates.
- Animal Models : In vivo studies conducted on rodents showed that administration of the compound led to alterations in lipid metabolism and liver function markers. These findings highlight the compound's potential impact on metabolic processes.
- Environmental Impact : Research has also focused on the environmental persistence of fluorinated compounds. The compound's stability raises concerns regarding bioaccumulation and long-term ecological effects.
Data Summary Table
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro Cell Study | Cytotoxicity observed at >10 µM | |
| In Vivo Animal Study | Altered lipid metabolism in rodents | |
| Environmental Study | Concerns about bioaccumulation |
Regulatory Status
Due to potential health risks associated with fluorinated compounds, regulatory agencies are increasingly scrutinizing their use. The European Chemicals Agency (ECHA) has classified many similar substances under strict regulations due to their persistent nature and potential toxicity.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this fluorinated phosphate ester?
Answer:
Synthesis typically involves sequential fluorination of the tridecyl chain using perfluoroalkyl iodides under radical-initiated conditions, followed by phosphorylation of the hydroxyl group with phosphorus oxychloride. Key steps include:
- Fluorination : Use UV light or AIBN (azobisisobutyronitrile) to initiate radical reactions with perfluoroalkyl iodides, ensuring stoichiometric control to avoid incomplete substitution .
- Phosphorylation : React the fluorinated alcohol with POCl₃ in anhydrous dichloromethane, followed by hydrolysis to yield the dihydrogen phosphate .
- Characterization : Employ NMR to confirm fluorination patterns (δ -70 to -120 ppm for CF₂/CF₃ groups) and NMR (δ 0-5 ppm for phosphate esters). Mass spectrometry (HRMS-ESI) verifies molecular weight, while FT-IR identifies P=O (~1250 cm⁻¹) and O-H (~3400 cm⁻¹) stretches .
Basic: How can researchers optimize the solubility and stability of this compound in aqueous systems for experimental applications?
Answer:
Due to its highly fluorinated hydrophobic chain, solubility in water is limited. Strategies include:
- Micelle Formation : Use surfactants like SDS (sodium dodecyl sulfate) at concentrations above CMC (critical micelle concentration) to encapsulate the fluorinated moiety .
- Co-Solvents : Employ water-miscible solvents (e.g., DMSO, acetone) at ≤10% v/v to enhance dissolution without destabilizing the phosphate group .
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent hydrolysis of the phosphate ester. Buffers like HEPES or phosphate buffer are recommended .
Advanced: What experimental designs are suitable for studying the environmental persistence and degradation pathways of this compound?
Answer:
Adopt a tiered approach:
Persistence Screening : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions, monitoring fluoride release via ion chromatography .
Advanced Degradation Studies :
- Photolysis : Expose to UV-C light (254 nm) in aqueous matrices, analyzing intermediates via LC-QTOF-MS to identify defluorination products .
- Microbial Degradation : Use soil slurry reactors inoculated with Pseudomonas spp. (known for PFAS degradation), tracking metabolites with NMR .
Ecotoxicity : Assess impact on Daphnia magna using OECD 202 guidelines, correlating toxicity with bioaccumulation potential .
Advanced: How can computational modeling (e.g., DFT, MD) predict the compound’s interaction with lipid bilayers or proteins?
Answer:
- Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential surfaces to model hydrogen bonding between the phosphate group and lipid headgroups (e.g., POPC membranes) .
- Molecular Dynamics (MD) : Simulate insertion into lipid bilayers using GROMACS, parameterizing fluorinated chains with the OPLS-AA forcefield. Track metrics like lateral diffusion coefficients and membrane thickness changes .
- Protein Binding : Dock the compound into albumin (PDB: 1BM0) using AutoDock Vina, focusing on hydrophobic pockets that accommodate fluorinated chains .
Advanced: What contradictions exist in the literature regarding the compound’s surfactant efficiency, and how can they be resolved?
Answer:
Contradictions :
- Some studies report high critical micelle concentration (CMC) due to rigid fluorinated chains, while others note low CMC attributed to phosphate group hydrophilicity .
Resolution : - Systematic Variation : Synthesize analogs with incremental fluorine substitution (e.g., C6 vs. C8 chains) and measure CMC via surface tensiometry.
- Ternary Phase Diagrams : Map phase behavior with water and co-surfactants (e.g., ethanol) to identify synergistic effects .
Advanced: How can factorial design optimize reaction conditions for large-scale synthesis while minimizing perfluoroalkyl byproducts?
Answer:
Apply a factorial design with factors:
- Factors : Temperature (60–100°C), initiator concentration (0.5–2 mol%), reaction time (6–24 hrs).
- Responses : Yield (GC-MS), fluorination completeness ( NMR), byproduct levels (HPLC).
- Analysis : Use ANOVA to identify significant interactions. For example, high temperature + low initiator may reduce telomer formation .
Advanced: What spectroscopic or chromatographic techniques are most effective for quantifying trace levels of this compound in environmental matrices?
Answer:
- Sample Preparation : Solid-phase extraction (SPE) using WAX cartridges to isolate anionic PFAS .
- Quantification :
Advanced: How does the compound’s structure influence its behavior in non-aqueous solvents, and what implications does this have for battery or polymer applications?
Answer:
- Solvent Compatibility : The phosphate group stabilizes dispersion in polar aprotic solvents (e.g., EC/DMC for lithium-ion batteries), while fluorinated chains enhance thermal stability (>200°C via TGA) .
- Polymer Blending : Incorporate into PVDF-HFP membranes via phase inversion. Measure ion conductivity (EIS) and fluorine content (EDX) to assess performance in fuel cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
